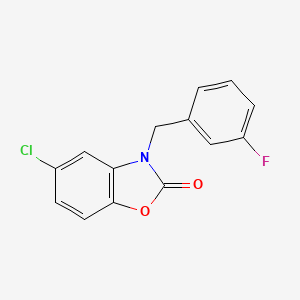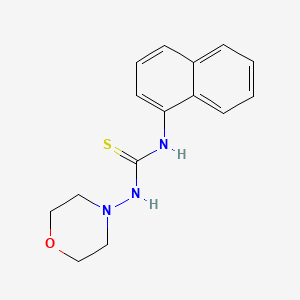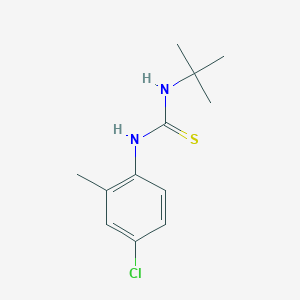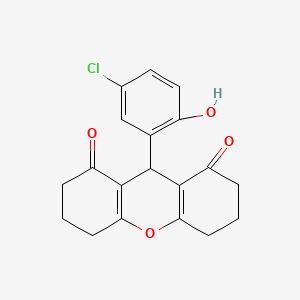![molecular formula C15H19N3O4 B5778447 N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide, commonly known as MNA, is a chemical compound that has been widely used in scientific research for its various applications. MNA is a yellow crystalline powder that has a molecular formula of C15H19N3O4.
Mécanisme D'action
MNA inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate and thus inhibits its activity. MNA has also been shown to inhibit other protein kinases by a similar mechanism.
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects. Inhibition of protein kinase CK2 by MNA has been shown to induce apoptosis in cancer cells. MNA has also been shown to inhibit the growth of various cancer cell lines in vitro. In addition, MNA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MNA has several advantages for lab experiments. It is a selective inhibitor of protein kinase CK2 and has been shown to have minimal off-target effects. MNA is also stable and can be easily synthesized. However, MNA has some limitations for lab experiments. It has a low solubility in water and may require the use of organic solvents for experiments. In addition, MNA has a short half-life and may require frequent dosing.
Orientations Futures
There are several future directions for the study of MNA. One potential direction is the development of MNA analogs that have improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of MNA in vivo. Finally, the study of the effects of MNA on other cellular processes such as autophagy and apoptosis warrants further investigation.
Conclusion:
In conclusion, MNA is a chemical compound that has been widely used in scientific research for its various applications. MNA is a selective inhibitor of protein kinase CK2 and has been shown to have several biochemical and physiological effects. MNA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MNA, including the development of MNA analogs and the study of its effects in vivo.
Méthodes De Synthèse
The synthesis of MNA involves the reaction of 4-nitrophenylacrylic acid with morpholine and thionyl chloride. The resulting product is then reacted with ethylenediamine to form MNA. The yield of MNA is approximately 60%.
Applications De Recherche Scientifique
MNA has been widely used in scientific research for its various applications. One of the main applications of MNA is in the study of protein kinases. MNA has been used as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. MNA has also been used in the study of other protein kinases such as PKA, PKC, and MAPK.
Propriétés
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-7-8-17-9-11-22-12-10-17)6-3-13-1-4-14(5-2-13)18(20)21/h1-6H,7-12H2,(H,16,19)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTASYXQLEPMGKY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)


![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)


